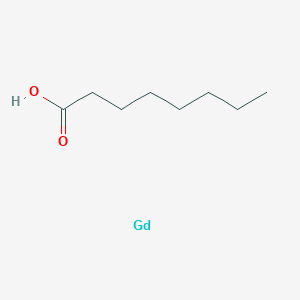

Gadolinium(III) octanoate

Description

Significance of Carboxylate Ligands in Lanthanide Complexation

Carboxylate ligands (RCOO⁻) are among the most versatile and widely studied ligands in lanthanide coordination chemistry. Their significance stems from their ability to coordinate to metal ions in various modes, including monodentate, bidentate (chelating or bridging), and more complex bridging fashions. acs.orgtandfonline.com This versatility allows for the construction of a wide array of coordination compounds, from simple mononuclear complexes to intricate one-, two-, and three-dimensional coordination polymers. ub.eduacs.orgtandfonline.comrsc.orgresearchgate.net The nature of the R group in the carboxylate ligand can be tailored to influence the solubility, stability, and luminescent or magnetic properties of the resulting lanthanide complex. nih.gov The interaction between the "hard" lanthanide(III) cations and the "hard" oxygen donor atoms of the carboxylate groups leads to the formation of stable complexes. nih.gov

Positioning Gadolinium(III) Octanoate (B1194180) within the Realm of Advanced Inorganic Materials

Gadolinium(III) octanoate, with the chemical formula [CH₃(CH₂)₆CO₂]₃Gd, is a prime example of a lanthanide carboxylate. americanelements.com It is classified as a metal-organic compound and is of interest for its potential applications in various fields of materials science. americanelements.com The gadolinium(III) ion (Gd³⁺) is particularly noteworthy due to its unique electronic configuration. With a half-filled 4f shell (4f⁷), it possesses a high magnetic moment and a symmetric S-state, which leads to a relatively slow electronic relaxation rate. mri-q.com These intrinsic magnetic properties make gadolinium compounds, including the octanoate, valuable in the development of advanced materials. The octanoate ligand, a long-chain carboxylate, imparts specific solubility characteristics, making the complex amenable to processing in non-aqueous media. americanelements.com This property is crucial for its incorporation into various matrices for the fabrication of functional materials.

Structure

3D Structure of Parent

Properties

Molecular Formula |

C8H16GdO2 |

|---|---|

Molecular Weight |

301.5 g/mol |

IUPAC Name |

gadolinium;octanoic acid |

InChI |

InChI=1S/C8H16O2.Gd/c1-2-3-4-5-6-7-8(9)10;/h2-7H2,1H3,(H,9,10); |

InChI Key |

KDVNPLNFIQPVBY-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCC(=O)O.[Gd] |

Origin of Product |

United States |

Synthesis Methodologies of Gadolinium Iii Octanoate

Direct Synthetic Pathways for Metal Octanoates

Direct synthetic pathways to metal octanoates often involve the reaction of a metal oxide or a related precursor with octanoic acid. This approach is valued for its straightforwardness and atom economy. A common method for producing metal carboxylates is the direct reaction of a metal oxide with a carboxylic acid. google.com In the context of Gadolinium(III) octanoate (B1194180), this would involve the reaction of gadolinium(III) oxide (Gd₂O₃) with octanoic acid.

The general reaction can be represented as:

Gd₂O₃ + 6 CH₃(CH₂)₆COOH → 2 Gd(CH₃(CH₂)₆COO)₃ + 3 H₂O

This reaction is typically carried out at elevated temperatures to facilitate the dissolution of the metal oxide and drive the reaction to completion. The choice of solvent, if any, and the removal of water are critical parameters that influence the reaction rate and the purity of the final product. For instance, a similar approach has been successfully used for the synthesis of gadolinium acetate (B1210297), where gadolinium oxide is refluxed with glacial acetic acid. d-nb.info

Another direct method that has been explored for other metal carboxylates is electrochemical synthesis. This technique involves the electrochemical oxidation of a metal anode in a solution containing the carboxylic acid. cdnsciencepub.com While this method has been demonstrated for various transition metal carboxylates, its application to the synthesis of Gadolinium(III) octanoate is less documented.

Indirect Synthetic Routes Involving Gadolinium Precursors

Indirect synthetic routes, also known as metathesis or precipitation reactions, offer an alternative approach to Gadolinium(III) octanoate synthesis. These methods typically involve the reaction of a soluble gadolinium salt with an octanoate salt in a suitable solvent.

A common approach involves the use of gadolinium(III) chloride (GdCl₃) or gadolinium(III) nitrate (B79036) (Gd(NO₃)₃) as the gadolinium precursor. These salts are reacted with a stoichiometric amount of an alkali metal octanoate, such as sodium octanoate or potassium octanoate. The reaction, usually carried out in an aqueous or alcoholic medium, results in the precipitation of the insoluble Gadolinium(III) octanoate. For example, the synthesis of cerium(III) and (IV) octanoates has been achieved through a metathesis reaction involving cerium nitrate and sodium octanoate. acs.org

The general precipitation reaction is as follows:

Gd³⁺(aq) + 3 CH₃(CH₂)₆COO⁻(aq) → Gd(CH₃(CH₂)₆COO)₃(s)

The purity of the precipitated product is highly dependent on the purity of the reactants and the careful control of reaction conditions such as pH, temperature, and stirring rate to ensure complete precipitation and minimize the inclusion of impurities.

Solvothermal and Wet-Chemical Approaches for Lanthanide Carboxylate Synthesis

Solvothermal and wet-chemical methods are versatile techniques for synthesizing a wide range of materials, including lanthanide carboxylates, with controlled size, shape, and crystallinity. mdpi.commdpi.com These methods are particularly relevant for the preparation of nanomaterials.

Solvothermal Synthesis: This method involves a chemical reaction in a closed vessel (autoclave) using a solvent at a temperature above its boiling point. frontiersin.org The elevated temperature and pressure facilitate the dissolution of precursors and promote the crystallization of the product. For lanthanide carboxylates, solvothermal synthesis can lead to the formation of well-defined crystalline structures and specific morphologies. mdpi.commdpi.com The choice of solvent is crucial as it can influence the reaction pathway and the final product's characteristics. rsc.org For instance, the solvothermal synthesis of rare earth bisphthalocyanines has been successfully carried out using toluene (B28343) as a solvent at 160 °C. mdpi.com

Wet-Chemical Synthesis: This broad category encompasses a variety of solution-based methods performed at or near ambient temperature and pressure. Precipitation, as described in section 2.2, is a form of wet-chemical synthesis. Other wet-chemical techniques for producing lanthanide-based nanoparticles include the polyol method and microemulsion techniques. mdpi.comresearchgate.net In the polyol method, a high-boiling point alcohol, such as diethylene glycol (DEG) or triethylene glycol (TEG), acts as both the solvent and a reducing/stabilizing agent. researchgate.net This method has been employed for the synthesis of gadolinium oxide nanoparticles from gadolinium precursors. researchgate.net A similar approach could be adapted for Gadolinium(III) octanoate by using octanoic acid as the ligand source.

Investigation of Reaction Conditions and Their Impact on Product Purity and Morphology

The properties of Gadolinium(III) octanoate, such as purity and morphology, are significantly influenced by the reaction conditions during its synthesis. Careful control of these parameters is essential to obtain a product with desired characteristics.

Temperature: The reaction temperature plays a critical role in both direct and indirect synthesis methods. In direct synthesis from gadolinium oxide, higher temperatures generally increase the reaction rate. In solvothermal and wet-chemical methods, temperature affects nucleation and crystal growth, thereby influencing the size and morphology of the resulting particles. iscientific.org For instance, in the polyol synthesis of gadolinium nanoparticles, different synthesis temperatures (e.g., 180, 185, and 190°C) have been shown to impact the final particle size. iscientific.org

Solvent: The choice of solvent can have a profound effect on the synthesis of metal carboxylates. The solvent's polarity, boiling point, and coordinating ability can influence the solubility of reactants, the reaction kinetics, and the morphology of the product. In solvothermal synthesis, the solvent's properties at elevated temperatures and pressures are particularly important. rsc.org For example, a study on the solvothermal synthesis of lanthanide MOFs demonstrated that varying the solvent and modulator can control the formation of different phases. d-nb.info

pH: In precipitation reactions, the pH of the solution is a crucial parameter. It affects the speciation of the carboxylate ligand and the solubility of the metal hydroxide, which can co-precipitate with the desired product if the pH is not carefully controlled. Adjusting the pH is often necessary to ensure complete precipitation of the metal carboxylate while avoiding the formation of unwanted byproducts.

Reactant Concentration: The concentration of the gadolinium precursor and the octanoate ligand can influence the particle size and size distribution of the product, particularly in precipitation and nanoparticle synthesis methods. Higher concentrations can lead to faster nucleation and the formation of smaller particles.

Stirring and Reaction Time: Adequate stirring is necessary to ensure homogeneity and promote efficient reaction between the precursors. The reaction time is also a critical factor that needs to be optimized to ensure the reaction goes to completion and to control the growth and morphology of the product particles.

Below is a table summarizing the potential impact of various reaction conditions on the synthesis of Gadolinium(III) octanoate:

| Reaction Condition | Potential Impact on Product |

| Temperature | Affects reaction rate, crystallinity, and particle size/morphology. |

| Solvent | Influences reactant solubility, reaction kinetics, and product morphology. |

| pH | Controls precipitation efficiency and purity by preventing byproduct formation. |

| Reactant Conc. | Impacts particle size and size distribution in precipitation/nanoparticle synthesis. |

| Stirring | Ensures reaction homogeneity and efficiency. |

| Reaction Time | Determines the extent of reaction and influences particle growth and morphology. |

Considerations for High-Purity and Nanopowder Synthesis

The synthesis of high-purity Gadolinium(III) octanoate and its nanopowder form requires specialized techniques and careful control over the synthetic process to minimize impurities and achieve the desired particle size and morphology.

High-Purity Synthesis: Achieving high purity is paramount for many applications. This necessitates the use of high-purity starting materials (gadolinium precursors and octanoic acid). google.com Purification of the final product is often required to remove unreacted starting materials, byproducts, and solvent residues. Common purification methods include washing the precipitate with appropriate solvents to remove soluble impurities, followed by drying under vacuum to eliminate any residual solvent. For instance, in the synthesis of metal carboxylates, the final product is often washed with solvents like diethyl ether or acetone. cdnsciencepub.com

Nanopowder Synthesis: The preparation of Gadolinium(III) octanoate in the form of nanopowders involves methods that allow for precise control over nucleation and growth processes. Several techniques are suitable for this purpose:

Polyol Method: As mentioned earlier, the polyol method is effective for producing metal oxide nanoparticles and can be adapted for metal carboxylates. By controlling parameters such as temperature, reaction time, and the type of polyol, the size of the resulting nanoparticles can be tuned. researchgate.netiscientific.org Studies on gadolinium nanoparticle synthesis have shown that reaction at 180°C for 4 hours can yield nanoparticles with sizes in the range of 18-50 nm. researchgate.netduke.edu

Microemulsion Method: This technique utilizes a thermodynamically stable dispersion of two immiscible liquids, where one liquid is dispersed as micro-droplets in the other, stabilized by a surfactant. These micro-droplets act as nanoreactors, confining the reaction to a small volume and thus controlling the size of the resulting nanoparticles. mdpi.comnih.gov

Solvothermal/Hydrothermal Methods: These methods, when carried out under carefully controlled conditions, can also yield nanopowders. By adjusting the precursor concentration, temperature, pressure, and reaction time, the size and morphology of the lanthanide carboxylate nanoparticles can be controlled. mdpi.com

The table below outlines key parameters for controlling the synthesis of Gadolinium(III) octanoate nanopowders:

| Synthesis Method | Key Control Parameters | Expected Particle Size Range |

| Polyol Method | Temperature, Reaction Time, Polyol Type, Precursor Concentration | 10 - 100 nm researchgate.netiscientific.org |

| Microemulsion | Water-to-surfactant ratio, Surfactant type, Reactant concentration | 5 - 50 nm mdpi.com |

| Solvothermal | Temperature, Pressure, Solvent, Reaction Time, Precursor Concentration | 20 - 200 nm frontiersin.org |

Coordination Chemistry and Structural Architectures of Gadolinium Iii Octanoate

Ligand Binding Modes of the Octanoate (B1194180) Anion to Gadolinium(III)

The carboxylate group of the octanoate anion is a versatile donor, capable of binding to the gadolinium(III) center in several distinct modes. This flexibility is fundamental to the structural diversity observed in gadolinium carboxylate complexes. rsc.org The specific mode of coordination is influenced by factors such as the metal-to-ligand ratio, the presence of other competing ligands (like solvent molecules), and the steric demands within the coordination sphere. ub.edu

The interaction between the octanoate ligand and the Gd(III) ion is primarily through the oxygen atoms of the carboxylate group. The principal coordination modes include:

Unidentate: In this mode, only one of the two carboxylate oxygen atoms binds to a single Gd(III) ion. This is a common mode, particularly when the coordination sphere is sterically crowded. rsc.org

Bidentate Chelating: Both oxygen atoms of the same carboxylate group coordinate to a single Gd(III) ion, forming a four-membered chelate ring. This mode is frequently observed in lanthanide carboxylate structures. mdpi.com

Bidentate Bridging: This is a crucial mode for the formation of polynuclear and extended structures. The carboxylate group spans two different Gd(III) ions. Several variations of the bridging mode exist, including the common syn-syn, syn-anti, and anti-anti conformations, which describe the orientation of the metal ions relative to the carboxylate plane. These bridging interactions can lead to the formation of dimeric units or one-, two-, or three-dimensional coordination polymers. mdpi.comnih.govrsc.org In some complex structures, carboxylate groups can even bridge more than two metal centers. rsc.org

| Coordination Mode | Description | Structural Implication |

|---|---|---|

| Unidentate (κ¹) | One oxygen atom of the carboxylate group binds to one metal ion. researchgate.net | Typically found in sterically hindered complexes or alongside other binding modes. |

| Bidentate Chelating (κ²) | Both oxygen atoms of the carboxylate group bind to the same metal ion. mdpi.comresearchgate.net | Forms stable four-membered rings, common in mononuclear complexes. |

| Bidentate Bridging (µ₂) | The carboxylate group links two separate metal ions. rsc.orgresearchgate.net | Essential for the formation of dimers, chains, and higher-dimensional networks. |

Stereochemistry and Geometric Isomerism in Gadolinium(III) Octanoate Complexes

Stereochemistry in lanthanide complexes is most prominently discussed in the context of chiral, polydentate ligands, where multiple stereoisomers (diastereomers and enantiomers) can form. nih.govd-nb.info The octanoate ligand itself is achiral and flexible, so the concepts of stereoisomerism are less complex than in systems with rigid, multi-dentate chelators like DOTA or DTPA. rsc.orgresearchgate.net

Coordination Number and Preferred Geometries around the Gadolinium(III) Center

Due to its large ionic radius (0.99 Å) and the predominantly electrostatic nature of its bonding, the Gd³⁺ ion typically exhibits high coordination numbers, most commonly 8 or 9. stanford.edunih.gov In some cases, coordination numbers of 6, 7, or 10 have been observed. wikipedia.orgnih.gov The specific coordination number in a gadolinium(III) octanoate complex will depend on the number of coordinating octanoate ligands and the inclusion of other ligands, such as water or other solvents, in the primary coordination sphere. researchgate.netrsc.org

For the most common coordination numbers, specific polyhedra are preferred:

Coordination Number 8: The most frequent geometries are the square antiprism (SAP) and the bicapped trigonal prism (BTPR) . The square antiprism can be visualized as two square faces connected by eight triangular faces. nih.govmdpi.commdpi.com

Coordination Number 9: The two idealized geometries are the tricapped trigonal prism (TTP) and the capped square antiprism (CSAP) . stanford.eduresearchgate.net The TTP is often considered the most favorable geometry for nine-coordinate complexes in the absence of significant steric constraints from the ligands. stanford.edu In many crystal structures, the observed geometry is distorted and may be described as intermediate between these ideal forms. stanford.educapes.gov.br

| Coordination Number | Preferred Geometry | Abbreviation |

|---|---|---|

| 8 | Square Antiprism mdpi.commdpi.comsemanticscholar.org | SAP |

| 8 | Bicapped Trigonal Prism mdpi.com | BTPR |

| 9 | Tricapped Trigonal Prism stanford.eduresearchgate.net | TTP |

| 9 | Capped Square Antiprism stanford.edumdpi.com | CSAP |

In a complex of gadolinium(III) trichloroacetate (B1195264), a related carboxylate, the Gd³⁺ ions were found to be nine-coordinate, with the coordination sphere comprising oxygen atoms from both carboxylate groups and water molecules. nih.gov Similar arrangements are expected for gadolinium(III) octanoate.

Role of Solvent Molecules and Counterions in Determining Solid-State and Solution Structures

Solvent molecules, particularly water, are rarely innocent bystanders in the formation of lanthanide carboxylate structures; they are crucial structure-directing agents. rsc.org Due to the high oxophilicity (affinity for oxygen) of lanthanide ions, water molecules frequently complete the coordination sphere of the Gd(III) ion, directly bonding to it. researchgate.netmdpi.com The presence of coordinated solvent molecules directly impacts the coordination number and geometry of the metal center. researchgate.net

Supramolecular Assembly and Extended Network Formation in Gadolinium(III) Octanoate Systems

The ability of the octanoate ligand to bridge multiple Gd(III) centers is the cornerstone of the supramolecular chemistry of gadolinium(III) octanoate. Through these bridging interactions, simple mononuclear units can self-assemble into larger, more complex architectures. rsc.org The most common starting points for these extended networks are binuclear (dimeric) units, where two Gd(III) ions are linked by two or more carboxylate groups. nih.govmdpi.com

These binuclear secondary building units (SBUs) can then be further connected to form:

1D Coordination Polymers (Chains): The SBUs link together in a linear fashion, often forming simple chains or more complex ribbon-like structures. rsc.orgacs.org

2D Coordination Polymers (Sheets): The chains are interconnected through additional ligand bridging, forming two-dimensional layers. mdpi.com

3D Coordination Polymers (Frameworks): The 2D sheets are linked together, or the SBUs connect in three dimensions, to create a metal-organic framework (MOF). ub.edursc.org

The final dimensionality and topology of the network are influenced by the coordination preferences of the Gd(III) ion, the binding modes of the octanoate ligand, and the presence of ancillary ligands like solvents. ub.edu The long alkyl chains of the octanoate ligands can further influence the packing of these extended structures, often leading to layered materials where the inorganic coordination polymer networks are separated by layers of interdigitated hydrocarbon chains. anu.edu.au

Vibrational Spectroscopy (Infrared and Raman) for Analysis of Metal-Ligand Vibrations and Coordination Modes

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful non-destructive method for probing the coordination of the octanoate ligand to the Gadolinium(III) ion. The analysis focuses on the shifts in vibrational frequencies of the carboxylate group upon complexation, which reveals the nature of the metal-ligand bond.

The carboxylate group (COO⁻) of the octanoate ligand has characteristic symmetric (νs) and asymmetric (νas) stretching vibrations. The frequencies of these vibrations and the difference between them (Δν = νas - νs) are sensitive to the coordination mode. Generally, the octanoate ligand can bind to the metal center in several ways:

Monodentate: One oxygen atom of the carboxylate group coordinates to the Gd(III) ion.

Bidentate Chelate: Both oxygen atoms of the same carboxylate group coordinate to a single Gd(III) ion.

Bidentate Bridging: The carboxylate group bridges two different Gd(III) ions.

In the free octanoate anion (ionic form), the carboxylate group exhibits strong absorption bands for νas(COO⁻) and νs(COO⁻). Upon coordination to Gd(III), these frequencies shift. For instance, in studies of other gadolinium carboxylate complexes, such as those with acetate (B1210297) or trichloroacetate, significant shifts are observed. rsc.orgrsc.org The formation of the Gd-O bond alters the electron distribution in the C=O and C-O bonds of the carboxylate group.

A key indicator of the coordination mode is the separation value, Δν. A larger Δν value compared to the ionic salt is often indicative of a monodentate coordination mode, while a smaller Δν value suggests a bidentate (chelating or bridging) mode. In many lanthanide carboxylates, including gadolinium complexes, the interaction is primarily electrostatic, and bridging or chelating bidentate coordination is common, often leading to the formation of dimeric or polymeric structures. rsc.orgrsc.orgnih.gov

New vibrational bands, typically found in the far-infrared region (below 500 cm⁻¹), are assigned to the Gd-O stretching modes (ν(Gd-O)). rsc.org The presence of these bands provides direct evidence of the metal-ligand bond formation. For example, in a gadolinium(III) complex with coumarin-3-carboxylic acid, bands around 457 cm⁻¹ and 449 cm⁻¹ were attributed to ν(Gd-O) modes. rsc.org Raman spectroscopy is a complementary technique, particularly useful for studying symmetric vibrations and the ν(Gd-O) modes, which are often weak in the IR spectrum.

Table 1: Representative Vibrational Frequencies for Gadolinium Carboxylate Complexes

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Significance |

|---|---|---|

| νas(COO⁻) | ~1520 - 1650 | Asymmetric stretching of the coordinated carboxylate group. Its position is highly sensitive to the coordination environment. ajronline.org |

| νs(COO⁻) | ~1370 - 1450 | Symmetric stretching of the coordinated carboxylate group. ajronline.org |

| Δν (νas - νs) | 100 - 250 | The difference in frequency between asymmetric and symmetric stretches, used to infer the coordination mode (monodentate, bidentate, bridging). |

Note: The values in this table are representative and are based on data from various gadolinium carboxylate complexes. The exact positions for Gadolinium(III) octanoate may vary.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structural Dynamics and Ligand Exchange Processes

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental tool for studying the structure and dynamics of molecules in solution. However, its application to Gadolinium(III) complexes is challenging. The Gd(III) ion is highly paramagnetic, possessing seven unpaired f-electrons (S = 7/2). mriquestions.com This results in significant paramagnetic relaxation enhancement (PRE) and large paramagnetic-induced shifts (LIS) of the NMR signals of nearby nuclei. nih.gov Consequently, the ¹H and ¹³C NMR signals of the octanoate ligand are often broadened to the point of being undetectable. nih.gov

Despite these challenges, NMR can provide valuable information. The extreme line broadening can be exploited. For instance, the disappearance of signals from protons close to the Gd(III) center confirms complexation. In specialized applications, such as in MRI contrast agents, the paramagnetic effect of Gd(III) is the principle of operation, as it dramatically shortens the relaxation times (T₁ and T₂) of water protons. mri-q.comnih.gov

To study the ligand itself, researchers often use diamagnetic analogues, such as Lanthanum(III) or Lutetium(III) complexes. researchgate.net By analyzing the ¹H and ¹³C NMR spectra of La(III) octanoate or Lu(III) octanoate, one can obtain sharp signals and detailed structural information about the ligand's conformation, which can then be extrapolated to the gadolinium complex.

Advanced NMR techniques can also probe ligand exchange dynamics. The rate at which octanoate ligands or solvent molecules exchange between the coordination sphere of the Gd(III) ion and the bulk solution can be measured, providing insights into the kinetic lability or inertness of the complex. psu.edu Furthermore, diffusion NMR spectroscopy (DOSY) has been used to study the cellular accumulation of more complex systems, such as a bimetallic gadolinium-platinum complex functionalized with octanoate ligands, by monitoring the diffusion coefficient of the entire molecular assembly. rsc.orgox.ac.uk

Table 2: Challenges and Applications of NMR for Gadolinium(III) Octanoate

| NMR Aspect | Challenge/Application | Description |

|---|---|---|

| Signal Detection | Extreme signal broadening due to the paramagnetism of Gd(III). nih.gov | The seven unpaired electrons of Gd(III) cause rapid nuclear relaxation, making the signals of ligand protons and carbons very broad and often unobservable with standard NMR techniques. |

| Structural Analysis | Use of diamagnetic analogues (e.g., La³⁺, Lu³⁺). researchgate.net | Isostructural complexes with diamagnetic lanthanide ions are synthesized to obtain high-resolution NMR spectra, providing insights into the ligand's coordination geometry. |

| Ligand Exchange | Measurement of kinetic lability. psu.edu | Specialized NMR techniques can measure the rates of exchange of ligands on and off the Gd(III) center, which is crucial for understanding the complex's stability in solution. |

| Paramagnetic Effects | Exploitation as a relaxation agent. mriquestions.comnih.gov | The powerful paramagnetic properties are harnessed in applications like MRI, where the Gd(III) complex enhances the relaxation rate of solvent protons. |

X-ray Diffraction Techniques (Single Crystal and Powder) for Determination of Solid-State Molecular and Crystal Structures

Single-Crystal X-ray Diffraction provides the most precise structural data. By analyzing the diffraction pattern from a single crystal, it is possible to determine bond lengths, bond angles, and the coordination number and geometry of the gadolinium ion. Lanthanide complexes, including those with Gd(III), typically exhibit high coordination numbers, commonly 8 or 9. rsc.org In carboxylate complexes, various coordination modes, including bidentate chelating and bridging, are frequently observed, often leading to the formation of multinuclear structures such as dimers, tetramers, or coordination polymers. rsc.orgrsc.orgnih.govnih.gov For instance, the crystal structure of a gadolinium trichloroacetate complex revealed a dimeric structure where two Gd(III) ions are bridged by carboxylate groups. nih.gov Another study on gadolinium acetate complexes showed a nine-coordinate Gd(III) ion in a monocapped square antiprism geometry. rsc.org It is expected that Gadolinium(III) octanoate would also form complex, potentially polymeric, structures driven by the various bridging capabilities of the carboxylate group.

Powder X-ray Diffraction (PXRD) is used when suitable single crystals are unavailable. It is also a primary tool for routine phase identification and purity assessment of bulk crystalline material. The PXRD pattern is a fingerprint of the crystalline solid. ucmerced.edu By comparing the experimental pattern of a synthesized batch of Gadolinium(III) octanoate to a reference pattern (either calculated from a known single-crystal structure or from a standard database), one can confirm the identity and crystalline phase of the material. arxiv.org PXRD is also sensitive to the presence of impurities or different polymorphic forms.

Table 3: Expected Structural Parameters for Gadolinium(III) Octanoate from X-ray Diffraction

| Structural Parameter | Expected Finding | Reference Information |

|---|---|---|

| Coordination Number | 8 or 9 | Typical for Gd(III) and other lanthanide ions. rsc.org |

| Coordination Geometry | Distorted polyhedra (e.g., capped square antiprism, tricapped trigonal prism). | Common geometries for high-coordination number lanthanide complexes. rsc.orgmri-q.com |

| Gd-O Bond Lengths | ~2.3 - 2.6 Å | Based on values reported for other Gd(III) carboxylate and related complexes. mdpi.com |

| Coordination Modes | Bidentate (chelating and/or bridging) | Carboxylate ligands frequently bridge lanthanide ions to form dimers or polymers. rsc.orgnih.gov |

| Crystal Structure | Potentially dimeric or polymeric networks. | The long alkyl chain of the octanoate may influence packing, possibly leading to layered structures. |

Note: These parameters are based on known structures of other gadolinium carboxylate complexes and represent likely findings for Gadolinium(III) octanoate.

Luminescence Spectroscopy for Photophysical Properties and Energy Transfer Processes

Luminescence spectroscopy measures the emission of light from a substance after it has absorbed energy. For lanthanide complexes, this is a particularly insightful technique. The Gd(III) ion itself can luminesce, but its emission is in the UV region (~312 nm, from the ⁶P₇/₂ → ⁸S₇/₂ transition) and is often weak. researchgate.net

The more significant aspect of luminescence in lanthanide complexes involves the "antenna effect," where an organic ligand absorbs light efficiently and then transfers that energy to the central lanthanide ion, which then emits light from its own characteristic f-f levels. ue.wroc.pl This process is highly effective for sensitizing the emission of ions like Europium(III) (red emission) and Terbium(III) (green emission).

For Gadolinium(III) octanoate, the octanoate ligand does not absorb significantly in the near-UV or visible range and is therefore a very poor "antenna." As a result, strong sensitized luminescence is not expected. However, luminescence spectroscopy is crucial for determining the energy of the ligand's triplet state (T₁). This is done by measuring the low-temperature (77 K) phosphorescence spectrum of the Gd(III) complex. researchgate.net The Gd(III) ion is ideal for this purpose because its lowest excited state (⁶P₇/₂) is at a very high energy (~32,000 cm⁻¹), preventing it from quenching the ligand's triplet state via energy transfer. The T₁ energy level is a critical parameter for predicting whether a ligand can act as a sensitizer (B1316253) for other luminescent lanthanide ions.

In some cases, Gd(III) complexes can exhibit ligand-based fluorescence or phosphorescence. researchgate.net For instance, the phosphorescence of Gd(III) chelates with ligands like 8-quinolinolate has been observed under ambient conditions. researchgate.net While studies on the specific photophysical properties of Gadolinium(III) octanoate are not widely available, its use in doping polymers like PMMA suggests it may possess some relevant optical properties. electronicsandbooks.com However, it is also known that the paramagnetic nature of Gd(III) can quench luminescence in some systems. mdpi.com

Table 5: Luminescence Properties and Their Investigation in Gadolinium(III) Octanoate

| Photophysical Property | Experimental Technique | Information Obtained |

|---|---|---|

| Ligand Triplet State (T₁) | Low-temperature (77 K) phosphorescence spectroscopy. | Determines the energy of the lowest triplet state of the coordinated octanoate ligand. This is crucial for understanding potential energy transfer to other lanthanides. researchgate.net |

| Gd(III) Emission | High-energy excitation luminescence spectroscopy. | Detection of the weak, UV emission from the ⁶P₇/₂ → ⁸S₇/₂ transition of the Gd(III) ion. researchgate.net |

| Energy Transfer | Luminescence lifetime measurements. | By comparing the luminescence decay of a ligand in the Gd(III) complex versus a free ligand, the efficiency of any energy transfer processes can be quantified. researchgate.net |

Chemical Compound Information

Table 4: List of Chemical Compounds

| Compound Name | Chemical Formula |

|---|---|

| Gadolinium(III) octanoate (B1194180) | [CH₃(CH₂)₆CO₂]₃Gd |

| Gadolinium(III) chloride | GdCl₃ |

| Gadolinium(III) oxide | Gd₂O₃ |

| Octanoic acid | CH₃(CH₂)₆COOH |

| Sodium octanoate | CH₃(CH₂)₆COONa |

| Gadolinium(III) acetate (B1210297) tetrahydrate | Gd(CH₃COO)₃·4H₂O |

| Sodium oleate | C₁₈H₃₃NaO₂ |

Theoretical and Computational Chemistry Approaches for Gadolinium Iii Octanoate Systems

Density Functional Theory (DFT) Calculations for Electronic Structure, Geometry Optimization, and Bonding Analysis

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of many-body systems, making it a cornerstone for studying gadolinium complexes. arxiv.orgarxiv.org DFT calculations allow for the determination of the most stable geometric arrangement of atoms (geometry optimization), the distribution of electrons, and the nature of the chemical bonds within the Gadolinium(III) octanoate (B1194180) molecule.

Bonding Analysis: Natural Bond Orbital (NBO) analysis, a common tool used with DFT, can elucidate the nature of the interaction between the Gd(III) ion and the octanoate ligands. This analysis provides information on atomic charges and the extent of covalent versus ionic character in the Gd-O bonds. In Gd(III) complexes, the bonding is predominantly ionic due to Gd(III) being a "hard" acid that prefers "hard" oxygen donor atoms from the carboxylate groups. nih.gov NBO analysis would likely show a significant positive charge on the gadolinium center, confirming this ionic character. nih.gov

Table 1: Representative DFT-Calculated Parameters for a Hypothetical Optimized [Gd(C₈H₁₅O₂)₃] Structure Note: These values are illustrative and based on typical findings for similar Gd(III) carboxylate complexes.

| Parameter | Calculated Value | Description |

|---|---|---|

| Gd-O Bond Length | 2.35 - 2.45 Å | The distance between the gadolinium ion and the coordinating oxygen atoms of the octanoate ligands. nih.gov |

| O-Gd-O Bond Angle | Varies (e.g., 70-150°) | The angles defining the coordination polyhedron around the central Gd(III) ion. nih.gov |

| Mulliken Charge on Gd | +1.60 to +1.80 e | The calculated partial charge on the gadolinium atom, indicating significant ionic character. nih.gov |

Molecular Dynamics Simulations for Investigating Dynamic Behavior, Self-Assembly, and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. nih.gov For Gadolinium(III) octanoate, MD is essential for understanding its behavior in solution, particularly its dynamic properties and tendency to form larger aggregates.

Dynamic Behavior and Intermolecular Interactions: MD simulations can model the interactions between Gadolinium(III) octanoate molecules and solvent molecules (e.g., water). These simulations require an accurate force field, which defines the potential energy of the system. The correct parametrization of the Gd(III) ion is crucial for obtaining meaningful results. nih.govresearchgate.net Simulations can reveal how solvent molecules arrange around the complex and the dynamics of this solvation shell. researchgate.netresearchgate.net

Self-Assembly: The octanoate ligand is amphiphilic, meaning it has both a hydrophilic (carboxylate head) and a hydrophobic (alkyl tail) part. This structure strongly suggests that Gadolinium(III) octanoate will self-assemble in solution to form aggregates like micelles or vesicles. nih.gov MD simulations are an ideal tool to investigate this process. By placing multiple Gadolinium(III) octanoate molecules randomly in a simulation box with a solvent, one can observe their spontaneous aggregation over nanoseconds to microseconds, providing insights into the size, shape, and stability of the resulting nanostructures. nih.govresearchgate.net

Table 2: Key Insights from Hypothetical Molecular Dynamics Simulations of Gadolinium(III) Octanoate

| Property Investigated | Simulation Findings | Implication |

|---|---|---|

| Self-Assembly in Water | Formation of spherical micelles with hydrophobic tails in the core and Gd(III)-carboxylate heads at the surface. | Predicts the formation of nanoparticle structures in aqueous environments. nih.gov |

| Solvent Structure | Ordered layer of water molecules around the hydrophilic exterior of the micelles. | Affects solubility and interactions with biological systems. researchgate.net |

| Intermolecular Forces | Strong van der Waals interactions between alkyl chains; ionic and hydrogen bonding at the micelle-water interface. | These forces are the primary drivers of the self-assembly process. |

Quantum Chemical Studies on Ligand Field Splitting and f-Orbital Energies

Quantum chemical calculations provide a detailed description of the electronic states of the Gd(III) ion. Gd(III) has a half-filled 4f shell (f⁷ configuration), which gives it a symmetric ⁸S₇/₂ ground state and its large magnetic moment. stanford.edu The interaction with the electric field created by the surrounding octanoate ligands (the "ligand field") causes a very small splitting of these f-orbitals, known as the zero-field splitting (ZFS).

Ligand Field Density Functional Theory (LF-DFT) is a specialized method used to calculate the energies of the f-orbitals and the resulting multiplet structure. academie-sciences.fr By mapping the energies from DFT calculations onto a ligand field model, it is possible to extract parameters like the ligand field splitting (Δ) and Racah parameters, which describe electron-electron repulsion. academie-sciences.frresearchgate.net Although the ZFS in Gd(III) complexes is small, it is crucial as it influences the electronic relaxation rates, a key factor in the performance of gadolinium-based contrast agents for Magnetic Resonance Imaging (MRI). researchgate.netnih.gov Applying these quantum chemical methods to Gadolinium(III) octanoate would allow for the quantification of how the specific coordination environment provided by the octanoate ligands affects the f-orbital energies and the ZFS parameters.

Prediction of Spectroscopic Parameters and Thermochemical Properties

Computational methods can predict various properties of Gadolinium(III) octanoate that are relevant for its characterization and application.

Thermochemical Properties: Semi-empirical quantum methods, such as PM7 in combination with the SPARKLE model for lanthanides, can be used to calculate thermochemical data like the enthalpy of formation and the total energy of the molecule. chemrxiv.org These calculations are computationally less expensive than DFT and can provide reliable data on the geometry and energetics of lanthanide complexes. chemrxiv.org

Spectroscopic Parameters: While the f-f electronic transitions of the Gd(III) ion are in the UV region and often obscured by ligand-based transitions, computational methods can help interpret spectroscopic data. chemrxiv.org For instance, DFT and time-dependent DFT (TD-DFT) can predict the energies of electronic transitions, including charge transfer bands. Furthermore, calculations can predict vibrational frequencies, which can be compared with experimental Infrared (IR) spectra to confirm the coordination mode of the octanoate ligands. A calculated shift in the carbonyl (C=O) stretching frequency upon coordination to the Gd(III) ion would support the proposed binding mode. nih.gov

Table 3: Predicted Thermochemical and Spectroscopic Data for Gadolinium(III) Octanoate Note: These are representative values that could be obtained from quantum chemical calculations.

| Property | Predicted Value | Computational Method |

|---|---|---|

| Enthalpy of Formation (gas phase) | Example: -2500 to -3000 kJ/mol | Semi-empirical (e.g., MOPAC/PM7 with SPARKLE) chemrxiv.org |

| Triplet State Energy of Ligand | Example: ~25,000 cm⁻¹ | DFT or TD-DFT |

| IR Carbonyl Stretch (C=O) | Shift from ~1710 cm⁻¹ (free acid) to ~1600 cm⁻¹ (complex) | DFT nih.gov |

In Silico Design of Novel Gadolinium(III) Octanoate Architectures with Tuned Properties

A significant advantage of computational chemistry is the ability to perform in silico (computer-based) design of new molecules before undertaking costly and time-consuming synthesis. nih.gov By using the theoretical approaches described above, novel architectures based on Gadolinium(III) octanoate can be designed and their properties predicted.

For example, researchers could computationally explore:

Modifying Ligand Structure: The length of the alkyl chain of the octanoate could be varied (e.g., hexanoate, decanoate) to tune the size and properties of the self-assembled nanoparticles. rsc.orgnih.gov

Introducing Functional Groups: Functional groups could be added to the end of the alkyl chain to promote specific targeting or to alter the solubility and biocompatibility of the resulting aggregates.

Mixed-Ligand Systems: Simulations could explore the co-assembly of Gadolinium(III) octanoate with other lipids or amphiphilic molecules to create more complex and functional nanostructures, such as liposomes. researchgate.netnih.gov

DFT and MD simulations would serve as the screening tools. DFT could predict how structural modifications affect the stability and electronic properties of the core complex, while MD could predict how these changes influence the self-assembly process, morphology of the aggregates, and interactions with other molecules. researchgate.netresearchgate.net This iterative cycle of in silico design and computational evaluation accelerates the discovery of new functional materials based on the Gadolinium(III) octanoate platform.

Table of Compounds Mentioned

| Compound Name |

|---|

| Gadolinium(III) octanoate |

| Gadolinium(III) hexanoate |

Thermal Decomposition and Stability Mechanisms of Gadolinium Iii Octanoate

The thermal stability and decomposition of Gadolinium(III) octanoate (B1194180) are critical parameters for its application in various fields, including materials science and catalysis. Understanding the mechanisms, intermediates, and final products of its decomposition is essential for controlling the synthesis of gadolinium-based materials. This section delves into the thermal behavior of Gadolinium(III) octanoate, drawing upon analyses of similar lanthanide carboxylates.

Advanced Applications in Materials Science

Precursor in Materials Synthesis for Thin Films and Nanoparticles

Gadolinium(III) octanoate (B1194180) serves as a valuable precursor in the synthesis of gadolinium-containing thin films and nanoparticles, primarily gadolinium oxide (Gd₂O₃). The organic octanoate ligands facilitate its solubility in non-aqueous solvents, which is advantageous for solution-based deposition techniques. The thermal decomposition of gadolinium(III) octanoate is a key process in forming these nanomaterials. When heated, the octanoate ligands break down, leaving behind gadolinium oxide. This method allows for control over the size and morphology of the resulting nanoparticles by adjusting reaction parameters such as temperature, time, and the concentration of the precursor.

The use of gadolinium(III) octanoate as a precursor is particularly relevant in the fabrication of thin films through methods like spin coating or dip coating, followed by a thermal annealing step. This process can yield uniform films with controlled thickness, which is crucial for applications in microelectronics and optics. Similarly, in nanoparticle synthesis, gadolinium(III) octanoate can be decomposed in a high-boiling point solvent, a method that promotes the formation of monodisperse nanocrystals.

Table 1: Synthesis of Gadolinium Oxide Nanomaterials from Gadolinium(III) Octanoate

| Parameter | Thin Film Synthesis | Nanoparticle Synthesis |

| Deposition Method | Spin coating, Dip coating | Thermal decomposition in solution |

| Key Process | Thermal annealing | Solvent-mediated thermal decomposition |

| Controlled Variables | Precursor concentration, annealing temperature | Reaction temperature, time, solvent type |

| Typical Product | Uniform Gd₂O₃ thin films | Monodisperse Gd₂O₃ nanoparticles |

Role in Optical and Photonic Materials

The optical properties of gadolinium-based materials, often derived from precursors like gadolinium(III) octanoate, are of significant interest in the development of photonic devices.

In the field of luminescent materials, gadolinium compounds can serve as hosts for other luminescent rare earth ions or can be part of complexes that exhibit luminescence. While direct applications of gadolinium(III) octanoate in OLEDs are not extensively documented, the principles of lanthanide-based emitters suggest a potential role. Gadolinium(III) itself has a high-energy excited state, which can facilitate energy transfer to other lanthanide ions (like europium or terbium) when co-doped into a material. This process, known as sensitization, is a cornerstone of designing efficient phosphorescent materials for OLEDs. The octanoate ligand could be functionalized to tune the electronic properties of the complex and improve its compatibility with the organic layers in an OLED device.

Gadolinium-based crystals are well-established as host materials for solid-state lasers. For instance, gadolinium gallium garnet (GGG) and gadolinium scandium gallium garnet (GSGG) are known for their excellent thermal and mechanical properties. The synthesis of such complex oxide crystals can begin with high-purity precursors, and gadolinium(III) octanoate could potentially be used in sol-gel or other chemical routes to produce the raw materials for crystal growth. The gadolinium ion itself does not typically act as the active laser ion but provides a stable crystal lattice for dopant ions like neodymium (Nd³⁺) or ytterbium (Yb³⁺).

Magnetic Materials and Magnetocaloric Applications

The significant magnetic moment of the gadolinium(III) ion, arising from its seven unpaired f-electrons, makes it a key component in the design of magnetic materials. Gadolinium-based materials are particularly noted for their magnetocaloric effect (MCE), which is the ability of a material to heat up when a magnetic field is applied and cool down when the field is removed. This effect is strongest near the material's magnetic ordering temperature (Curie temperature).

Gadolinium metal itself is the benchmark material for magnetocaloric refrigeration near room temperature. Research into gadolinium-containing compounds, which can be synthesized from precursors like gadolinium(III) octanoate, aims to tune the operating temperature and enhance the MCE. The synthesis of gadolinium-based nanoparticles or molecular clusters can lead to materials with large magnetic entropy changes, a key figure of merit for magnetocaloric materials. While specific data on materials derived directly from gadolinium(III) octanoate is not widely available, the general research in this area points to the potential for creating novel magnetic refrigerants.

Table 2: Magnetocaloric Properties of Gadolinium-Based Materials

| Material Type | Key Feature | Potential Advantage |

| Gadolinium Metal | Large MCE near room temperature | Benchmark for magnetic refrigeration |

| Gadolinium Alloys | Tunable Curie temperature | Operation over a range of temperatures |

| Gadolinium Nanoparticles | High surface area to volume ratio | Enhanced magnetocaloric effect |

| Gadolinium Molecular Clusters | Discrete magnetic centers | Model systems for studying MCE |

Exploration of Catalytic Potential in Non-Biological Systems

The Lewis acidic nature of the gadolinium(III) ion suggests its potential as a catalyst in various organic reactions. Lewis acids can activate carbonyl groups and other functional groups, facilitating a range of transformations.

Gadolinium-based catalysts, including gadolinium oxide and various gadolinium salts, have been explored for their activity in organic synthesis. While specific studies focusing on gadolinium(III) octanoate are limited, the catalytic properties of other gadolinium compounds provide a basis for its potential applications. For example, gadolinium triflate is a known Lewis acid catalyst for reactions such as Friedel-Crafts acylations and aldol (B89426) condensations.

In the context of esterification, a Lewis acidic catalyst can activate the carboxylic acid or the alcohol, facilitating the formation of the ester. Similarly, in condensation reactions, the catalyst can promote the formation of carbon-carbon or carbon-heteroatom bonds. The octanoate ligands in gadolinium(III) octanoate could influence its solubility and steric environment, potentially offering different reactivity or selectivity compared to other gadolinium catalysts. Further research is needed to fully elucidate the catalytic potential of gadolinium(III) octanoate in these and other organic transformations.

Role in Heterogeneous and Homogeneous Catalysis

While specific research on the catalytic applications of Gadolinium(III) octanoate is not extensively documented in publicly available literature, the broader family of lanthanide octanoates, to which it belongs, has demonstrated utility in various catalytic processes. Lanthanide compounds, including those of neodymium, are recognized for their catalytic activity, particularly in polymerization reactions. For instance, neodymium(III) octanoate is a component of catalyst systems used in the polymerization of dienes. Given the chemical similarities among lanthanide elements, it is plausible that Gadolinium(III) octanoate could exhibit analogous catalytic properties.

The catalytic potential of such compounds often stems from the Lewis acidity of the trivalent gadolinium ion (Gd³⁺), which can coordinate with and activate substrate molecules. This property is fundamental to many catalytic cycles. Organometallic compounds, in general, are widely employed as both reagents and catalysts in industrial chemistry.

Mechanistic Insights into Gadolinium-Octanoate Related Catalytic Processes

Detailed mechanistic studies specifically involving Gadolinium(III) octanoate as a catalyst are scarce. However, by drawing parallels with other lanthanide-based catalysts, a general understanding of potential catalytic mechanisms can be inferred. In polymerization catalysis, for example, the mechanism often involves the coordination of a monomer to the lanthanide center, followed by insertion into a growing polymer chain.

The catalytic cycle would likely involve the following steps:

Initiation: Activation of the gadolinium complex, potentially through reaction with a co-catalyst.

Propagation: Coordination of monomer units to the active gadolinium center and subsequent insertion.

Termination: Cleavage of the polymer chain from the gadolinium center, regenerating the active catalyst or forming an inactive species.

The specific ligands, in this case, the octanoate groups, play a crucial role in modulating the solubility, stability, and reactivity of the catalytic species. The nature of the solvent can also significantly influence the catalytic activity and the properties of the resulting polymer.

Neutron Absorption and Nuclear Applications

Gadolinium is distinguished by its exceptionally high neutron absorption cross-section, among the highest of all known elements. This property makes gadolinium and its compounds highly valuable in nuclear applications for controlling and shielding against neutron radiation. Specifically, the isotopes Gadolinium-155 and Gadolinium-157 are potent neutron absorbers.

The primary applications of gadolinium in the nuclear field include:

Nuclear Reactor Control: Gadolinium compounds are used in control rods and as burnable poisons in nuclear reactors. Burnable poisons are materials with a high neutron absorption cross-section that are incorporated into the nuclear fuel or core structure to control reactivity. As the fuel is consumed, the gadolinium is also "burned up," leading to a more stable and predictable reactor operation over time.

Radiation Shielding: Materials containing gadolinium are effective at shielding against neutron radiation, protecting both personnel and sensitive equipment.

Neutron Capture Therapy (NCT): Gadolinium-157 is being investigated as a promising agent for Neutron Capture Therapy, a targeted cancer treatment. In this therapy, a gadolinium-containing compound is selectively delivered to tumor cells. When irradiated with a beam of low-energy neutrons, the gadolinium captures these neutrons and emits high-energy gamma rays and Auger electrons, which can kill the surrounding cancer cells with minimal damage to healthy tissue. While specific chelates of gadolinium are typically used in NCT research to ensure delivery and minimize toxicity, the fundamental principle relies on the neutron-capturing ability of the gadolinium atom.

The use of Gadolinium(III) octanoate in a scintillation counter for recording neutrons has also been described, highlighting its utility in neutron detection technologies.

Electrical and Electronic Materials

Dopant in Solid Electrolytes (e.g., Solid Oxide Fuel Cells)

Solid Oxide Fuel Cells (SOFCs) are a promising technology for clean and efficient power generation. A key component of an SOFC is the solid electrolyte, which facilitates the transport of oxide ions between the cathode and anode. While yttria-stabilized zirconia (YSZ) has been a common electrolyte material, there is a growing interest in alternative materials that can operate at lower temperatures to improve durability and reduce costs.

Gadolinium-doped ceria (GDC) has emerged as a leading candidate for a solid electrolyte in intermediate-temperature SOFCs (IT-SOFCs). Doping ceria (CeO₂) with gadolinium creates oxygen vacancies in the crystal lattice, which significantly enhances the ionic conductivity. Gadolinium(III) octanoate can serve as a precursor material in the synthesis of GDC powders and thin films. The organometallic nature of Gadolinium(III) octanoate allows for its use in solution-based synthesis methods, such as sol-gel or co-precipitation, which offer precise control over the stoichiometry and microstructure of the final GDC material.

| Property of Gadolinium-Doped Ceria (GDC) | Significance in Solid Oxide Fuel Cells (SOFCs) |

| High Ionic Conductivity | Enables efficient transport of oxide ions, leading to higher cell performance. |

| Lower Operating Temperature | Reduces material degradation and overall system cost compared to traditional YSZ-based SOFCs. |

| Good Chemical Compatibility | Compatible with various electrode materials used in SOFCs. |

The performance of the GDC electrolyte is influenced by factors such as the concentration of the gadolinium dopant and the microstructure of the ceramic, which can be tailored through the synthesis process involving precursors like Gadolinium(III) octanoate.

Components in Capacitors and Other Electronic Devices

Gadolinium oxide (Gd₂O₃) is a dielectric material with a high dielectric constant, making it a valuable component in the fabrication of electronic devices, particularly capacitors. Thin films of gadolinium oxide can be used as the dielectric layer in metal-oxide-semiconductor (MOS) capacitors and dynamic random-access memory (DRAM) cells. The high capacitance of Gd₂O₃ allows for further miniaturization of these components while maintaining or improving their performance.

Gadolinium(III) octanoate can be utilized as a precursor for the deposition of gadolinium oxide thin films through techniques such as chemical vapor deposition (CVD) or atomic layer deposition (ALD). The organic octanoate ligands in the precursor molecule are designed to decompose cleanly at elevated temperatures, leaving behind a high-purity gadolinium oxide film.

Glass Science and Thermal Stability Enhancement in Glass Matrices

The incorporation of gadolinium compounds into glass formulations can significantly modify the properties of the resulting glass, including its thermal stability, chemical durability, and optical characteristics. Gadolinium oxide is known to enhance the stability of various glass matrices.

Research has shown that the addition of gadolinium oxide to borosilicate glass, a type of glass used for storing nuclear waste, improves its chemical stability and reduces the leaching of harmful elements. While these studies primarily focus on the use of gadolinium oxide, Gadolinium(III) octanoate could potentially be used as a source of gadolinium in specialized glass manufacturing processes where an organic-soluble precursor is advantageous.

Future Research Directions and Emerging Paradigms for Gadolinium Iii Octanoate Chemistry

Development of Novel and Sustainable Synthetic Methodologies

The development of environmentally benign and efficient synthetic routes for gadolinium(III) octanoate (B1194180) and its derivatives is a primary research focus. Traditional synthesis methods often involve harsh conditions and environmentally harmful solvents. Future methodologies will likely center on green chemistry principles, such as the use of aqueous systems or solvent-free reactions.

One promising approach is the use of controlled hydrolysis to create polynuclear gadolinium hydroxo carboxylate complexes. This method offers a simple, solution-based route to complex architectures. Additionally, mechanochemical synthesis, which involves grinding solid-state reactants together, presents a solvent-free alternative that can lead to the formation of novel phases and coordination polymers. The exploration of microwave-assisted and sonochemical methods is also expected to yield rapid and energy-efficient synthetic pathways. A key goal is to develop syntheses that offer precise control over the dimensionality and topology of the resulting materials, from simple salts to complex one-dimensional (1D), two-dimensional (2D), or three-dimensional (3D) coordination polymers. acs.orgacs.orgnih.gov

Table 1: Comparison of Synthetic Methodologies for Lanthanide Carboxylates

| Methodology | Advantages | Disadvantages | Potential for Gadolinium(III) Octanoate |

| Conventional Solution-Based Synthesis | Well-established, good for single crystal growth. | Often requires organic solvents, can be slow. | Applicable for fundamental studies. |

| Controlled Hydrolysis | Simple, can produce complex polynuclear structures. acs.orgacs.org | Requires precise control of pH and reaction conditions. | High potential for novel cluster-based materials. |

| Mechanochemistry | Solvent-free, rapid, can access new phases. | Can be challenging to obtain single crystals for structural analysis. | Promising for large-scale, sustainable production. |

| Microwave-Assisted Synthesis | Rapid reaction times, energy efficient. | Requires specialized equipment, potential for uneven heating. | Suitable for high-throughput synthesis and screening. |

| Sonochemistry | Enhanced reaction rates, can produce nanomaterials. | Equipment can be expensive, scalability may be an issue. | Ideal for the synthesis of gadolinium(III) octanoate-based nanoparticles. |

Advanced In-Situ Characterization Techniques for Mechanistic Understanding

A deeper understanding of the formation mechanisms of gadolinium(III) octanoate-based materials is crucial for controlling their synthesis and properties. The development and application of advanced in-situ characterization techniques are paramount in this endeavor. Techniques such as in-situ synchrotron-based X-ray diffraction (XRD) and in-situ luminescence spectroscopy can provide real-time information on the structural evolution and crystallization pathways of these materials during their synthesis. nih.govopenalex.orgresearchgate.net This allows for the identification of reaction intermediates and the elucidation of the kinetics and thermodynamics of the formation process.

Combining multiple in-situ techniques will offer a more comprehensive picture of the self-assembly process. For instance, coupling in-situ XRD with techniques like Raman or infrared spectroscopy can provide simultaneous information on both the long-range crystalline order and the local coordination environment of the gadolinium(III) ion.

Design and Synthesis of Multi-functional Gadolinium(III) Octanoate-based Materials

A major trend in materials science is the development of multifunctional materials that combine several properties within a single component. Gadolinium(III) octanoate is an excellent building block for such materials due to the unique magnetic and potential luminescent properties of the gadolinium(III) ion. By incorporating other functional components, such as different lanthanide ions or organic ligands with specific functionalities, it is possible to create materials with a combination of properties.

For example, co-doping gadolinium(III) octanoate frameworks with luminescent lanthanide ions like europium(III) or terbium(III) could lead to materials that are both magnetic and luminescent. acs.org Such materials could have applications in dual-modal imaging or as sensors. Furthermore, the design of porous metal-organic frameworks (MOFs) using gadolinium(III) and octanoate or related carboxylate linkers could result in materials with applications in gas storage, separation, and catalysis. acs.orghenu.edu.cnnih.govnih.govnih.gov

Integration with Nanoscience and Supramolecular Chemistry for Hybrid Systems

The integration of gadolinium(III) octanoate with nanoscience and supramolecular chemistry opens up new avenues for the creation of advanced hybrid materials. The synthesis of gadolinium(III) octanoate nanoparticles is a key area of research, with potential applications in various fields. acs.orgnih.govnih.govelsevierpure.comnih.govmonash.edumdpi.comresearchgate.netnih.gov These nanoparticles can be surface-functionalized to improve their stability, biocompatibility, and to introduce additional functionalities.

Hybrid inorganic-organic nanoparticles, where a gadolinium-containing core is encapsulated within a polymer or silica (B1680970) shell, are of particular interest. acs.orgnih.govnih.govelsevierpure.combohrium.com These core-shell structures can offer enhanced properties and can be designed to respond to external stimuli. Supramolecular chemistry provides the tools to assemble gadolinium(III) octanoate units into larger, ordered structures through non-covalent interactions. acs.orgrsc.org This can lead to the formation of gels, liquid crystals, and other soft materials with tunable properties.

Table 2: Examples of Gadolinium-Based Hybrid Nanosystems

| Nanosystem Type | Description | Potential Applications |

| Core-Shell Nanoparticles | Gadolinium-based core (e.g., gadolinium oxide or phosphate) with an organic or inorganic shell (e.g., silica, dextran). acs.orgnih.govelsevierpure.combohrium.com | Enhanced stability and biocompatibility for imaging applications. |

| Polymer-Gadolinium Conjugates | Gadolinium chelates or nanoparticles covalently attached to polymer chains. monash.edu | Targeted drug delivery and theranostics. |

| Gadolinium-Doped Nanocrystals | Incorporation of gadolinium ions into the crystal lattice of other nanoparticles. | Multimodal imaging probes. |

| Supramolecular Assemblies | Self-assembly of gadolinium complexes into larger structures driven by non-covalent interactions. rsc.org | Stimuli-responsive materials and sensors. |

Predictive Modeling and Data-Driven Approaches for Property Optimization

Predictive modeling and data-driven approaches are becoming increasingly important in materials discovery and design. Computational methods such as Density Functional Theory (DFT) and molecular dynamics (MD) simulations can be used to predict the structure, stability, and electronic properties of gadolinium(III) octanoate complexes and materials. acs.orgmdpi.comnih.govresearchgate.netnih.govnih.gov These simulations can provide insights into the coordination environment of the gadolinium(III) ion and how it influences the material's properties, which can be difficult to obtain experimentally.

Machine learning and other data-driven approaches can be used to screen large numbers of potential structures and compositions to identify candidates with desired properties. rsc.org By combining computational modeling with experimental data, it is possible to develop a deeper understanding of the structure-property relationships and to accelerate the discovery of new materials.

Exploration of Structure-Property Relationships for Targeted Material Design

A fundamental understanding of the relationship between the structure of gadolinium(III) octanoate-based materials and their resulting properties is essential for the targeted design of new functional materials. The properties of these materials are highly dependent on the coordination environment of the gadolinium(III) ion, including the number and type of coordinating atoms, the coordination geometry, and the connectivity of the gadolinium centers. nih.govmdpi.comrsc.orgacs.orgnih.govrsc.orgresearchgate.netacs.orgresearchgate.net

By systematically varying the organic ligand, for example by changing the length of the alkyl chain or introducing functional groups, it is possible to tune the properties of the resulting materials. For instance, the use of longer chain carboxylates can influence the packing of the molecules and lead to the formation of layered structures or liquid crystalline phases. The introduction of chiral ligands can lead to the formation of chiral materials with interesting optical or magnetic properties. A thorough investigation of these structure-property relationships will enable the rational design of gadolinium(III) octanoate-based materials with tailored functionalities for specific applications.

Q & A

Q. How can researchers ensure compliance with ethical guidelines when studying Gadolinium(III) octanoate in preclinical models?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.